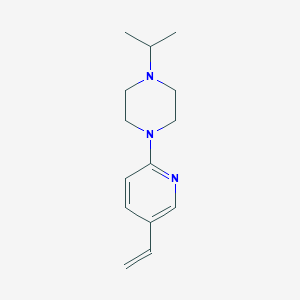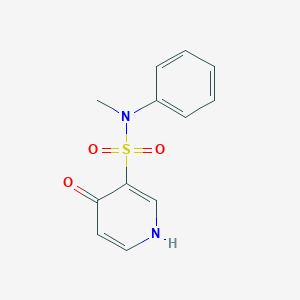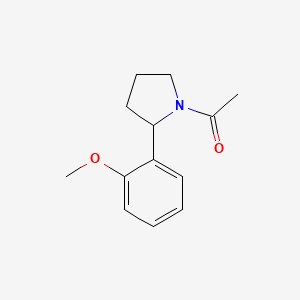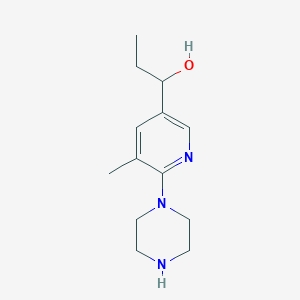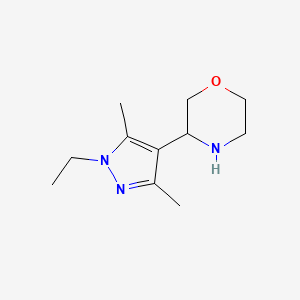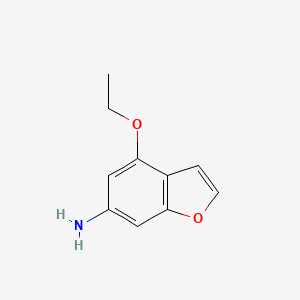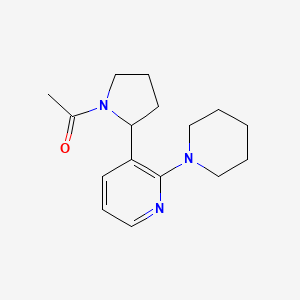
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with 1-butylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidinone derivatives: These compounds share a similar piperidine core structure and are used in similar applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: Known for their pharmacological properties and used in drug development.
Benzimidazoles: Another class of compounds with diverse biological activities and applications in medicine.
Uniqueness
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H28N2O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-(1-butylpiperidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C17H28N2O/c1-4-5-12-19-13-7-6-10-16(19)15-9-8-11-18-17(15)20-14(2)3/h8-9,11,14,16H,4-7,10,12-13H2,1-3H3 |
Clave InChI |
QKJVEGGCSKISCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCCC1C2=C(N=CC=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


